molecular formula C23H16ClN3 B2934409 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-15-3

3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2934409
CAS RN: 901006-15-3
M. Wt: 369.85
InChI Key: KXSQJWBXGJOVKM-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a class of compounds that contain a bicyclic structure, made up of fused benzene and pyridine rings. Quinolines have a wide range of biological activities and are a key part of many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, with additional phenyl and methyl groups attached. The exact structure would depend on the positions of these substituents on the core .


Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions, largely dependent on their functional groups. They often serve as precursors in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, melting point, and others would need to be determined experimentally .

Scientific Research Applications

Computational and Electrochemical Analysis

One application area is in materials science, where quinoxaline derivatives, related to the compound , have been used as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate high corrosion inhibition efficiency, attributed to their ability to act as mixed-type inhibitors, as evidenced by potentiodynamic polarization and electrochemical impedance spectroscopy studies. Theoretical studies, including density functional theory (DFT) and molecular dynamic simulations, correlate with experimental results, showing the potential of these compounds in protective coatings and materials engineering (Saraswat & Yadav, 2020).

Optical Properties and Quantum Chemical Simulations

In the field of optical materials and photonics, derivatives of pyrazoloquinolines have been studied for their optical absorption properties. Experimental and quantum chemical simulations reveal that these compounds exhibit strong absorption bands, which are significantly affected by substituent modifications. This indicates their potential use in optoelectronic devices and materials due to the ability to tailor their optical properties through chemical modifications (Koścień et al., 2003).

Antimicrobial and Biological Applications

Furthermore, some pyrazoloquinoline derivatives have shown promising antimicrobial properties. For instance, reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes resulted in compounds that exhibit antimicrobial and antiviral activities, highlighting the potential of these derivatives in developing new therapeutic agents (Kumara et al., 2016).

Photovoltaic and Electrochemical Applications

In energy research, the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been explored, showing that these compounds can enhance the performance of organic–inorganic photodiode fabrication. Their ability to improve photovoltaic properties under illumination conditions suggests applications in solar energy conversion and photodetectors (Zeyada et al., 2016).

Mechanism of Action

Target of Action

Quinoline derivatives have been reported to inhibit various enzymes such as tyrosine kinases , topoisomerase , and DHODH kinase . These enzymes play crucial roles in cellular processes such as DNA replication and signal transduction, making them potential targets for therapeutic intervention.

Mode of Action

For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells . More research is needed to elucidate the specific interactions of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline with its targets.

Biochemical Pathways

For example, they can inhibit the activity of tyrosine kinases, which are involved in signal transduction pathways . They can also inhibit topoisomerase, an enzyme involved in DNA replication

Pharmacokinetics

Quinolone agents, which share a similar structure, are known for their broad-spectrum activity and excellent tissue penetration . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antioxidant action and anticancer activity . These activities suggest that the compound could induce changes at the molecular and cellular levels, potentially leading to therapeutic effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

IUPAC Name

3-(4-chlorophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSQJWBXGJOVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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